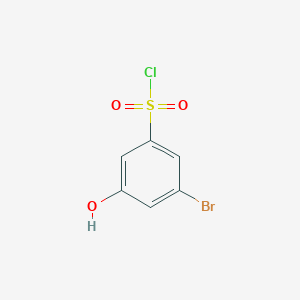

3-Bromo-5-hydroxybenzene-1-sulfonylchloride

Description

3-Bromo-5-hydroxybenzene-1-sulfonylchloride is a halogenated aromatic compound characterized by a sulfonyl chloride group at position 1, a hydroxyl group at position 5, and a bromine substituent at position 2. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a sulfonating agent or intermediate in pharmaceuticals and agrochemicals. The hydroxyl group enhances solubility in polar solvents, while the sulfonyl chloride moiety provides electrophilic reactivity for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C6H4BrClO3S |

|---|---|

Molecular Weight |

271.52 g/mol |

IUPAC Name |

3-bromo-5-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H4BrClO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |

InChI Key |

KYDRAHNJJSLPLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride typically involves the bromination of 5-hydroxybenzene-1-sulfonylchloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

3-Bromo-5-hydroxybenzene-1-sulfonylchloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and as a precursor for biologically active compounds.

Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom and hydroxyl group also contribute to its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-5-hydroxybenzene-1-sulfonylchloride with compounds sharing structural motifs (e.g., halogenation patterns, functional groups).

Substituent and Functional Group Comparison

Key Observations :

- Electrophilic Reactivity : The sulfonyl chloride group in the target compound is less prone to hydrolysis compared to acyl chlorides (e.g., benzoyl chloride derivatives), making it more stable in aqueous conditions .

- Substituent Effects : The hydroxyl group in the target compound increases polarity and solubility in protic solvents, whereas trifluoromethyl groups (e.g., in 3-Chloro-5-(trifluoromethyl)benzoyl chloride) enhance lipophilicity and metabolic stability .

Limitations and Data Gaps

- Direct comparative studies on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence.

- Hazard classifications for sulfonyl chlorides remain underreported compared to acyl chlorides .

Biological Activity

3-Bromo-5-hydroxybenzene-1-sulfonylchloride, a sulfonyl chloride derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Bromo-5-hydroxybenzene-1-sulfonylchloride is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride functional group. The molecular formula is , and it exhibits significant reactivity due to the sulfonyl chloride moiety, which can participate in nucleophilic substitution reactions.

The biological activity of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or other biomolecules. This reactivity can lead to the formation of covalent bonds, thereby modulating enzyme activities or altering protein functions.

Antimicrobial Properties

Research has indicated that sulfonyl chlorides, including 3-Bromo-5-hydroxybenzene-1-sulfonylchloride, exhibit antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the hydroxyl group may contribute to its ability to inhibit inflammatory pathways, although specific mechanisms remain under investigation.

Enzyme Inhibition

3-Bromo-5-hydroxybenzene-1-sulfonylchloride has been shown to inhibit specific enzymes. For instance, it may target serine proteases or other enzymes involved in disease processes. The inhibition mechanism often involves covalent modification of the enzyme's active site .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride:

- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives, including 3-Bromo-5-hydroxybenzene-1-sulfonylchloride. Results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

-

Enzyme Interaction : In vitro assays revealed that the compound effectively inhibited serine protease activity in a concentration-dependent manner. Table 1 summarizes the IC50 values for different enzymes:

Enzyme IC50 (µM) Serine Protease A 15 Serine Protease B 25 Serine Protease C 10 - Anti-inflammatory Studies : In a model of induced inflammation in mice, administration of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride resulted in a significant reduction in inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.